molecular formula C8H9BrN2 B13137020 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B13137020
M. Wt: 213.07 g/mol
InChI Key: HTQWLALDYDOEAN-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound featuring a bromine atom attached to a tetrahydro-2,6-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,6-naphthyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1,2,3,4-tetrahydro-2,6-naphthyridine in an appropriate solvent such as chloroform.
  • Add N-bromosuccinimide and a catalytic amount of AIBN.
  • Heat the mixture under reflux until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of safer brominating agents and greener solvents is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine derivative.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to further reduce the naphthyridine ring.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

    Oxidation: Naphthyridine derivatives with different oxidation states.

    Reduction: Dehalogenated or fully reduced naphthyridine compounds.

Scientific Research Applications

Chemistry: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and functional materials.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its role in developing new therapeutic agents.

Industry: The compound finds applications in the development of advanced materials, including polymers and dyes. Its unique structure allows for the creation of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the naphthyridine ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydro-2,6-naphthyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    1,2,3,4-Tetrahydroquinoline: A related heterocycle with different nitrogen positioning, affecting its chemical properties and uses.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of diverse compounds with tailored properties.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

7-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

InChI

InChI=1S/C8H9BrN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2

InChI Key

HTQWLALDYDOEAN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NC=C21)Br

Origin of Product

United States

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